3-azido-1H-1,2,4-triazol-5-amine
Overview
Description
3-azido-1H-1,2,4-triazol-5-amine, also known as 3-azidotriazol-5-amine or ATA, is a versatile molecule that has been studied extensively in recent years due to its unique structure and potential applications in various fields. ATA is a nitrogen-containing heterocyclic compound with a 5-membered ring structure and an azido group at the 3-position. It has been used as a building block for various organic synthesis reactions and has been studied for its potential use in medicinal chemistry, biochemistry, and materials science.
Scientific Research Applications
Energetic Material Synthesis
3-Azido-1H-1,2,4-triazol-5-amine has been synthesized for potential applications in energetic materials. Its derivatives exhibit high positive heats of formation and have been investigated for their potential in nitrogen-rich gas generators. Studies have explored the physicochemical properties of these compounds, revealing their suitability in this domain (Srinivas, Ghule, & Muralidharan, 2014).
Synthesis of Nitrogen-Rich Salts
Research on 3-azido-1H-1,2,4-triazol-5-amine includes the preparation of energetic nitrogen-rich salts. These compounds have been characterized through various spectroscopic techniques and exhibit significant detonation performances, highlighting their potential in high-energy applications (Wang, Parrish, & Shreeve, 2011).
Isomerization Studies
Investigations into isomerization processes involving azido triazoles have been conducted. These studies used density functional theory methods to understand the 1H/2H and azide/tetrazole (AZ/TZ) isomerizations, providing insights into the stability and aromaticity of azido triazoles (Yang, Gong, & Wang, 2015).
Novel Compound Synthesis
Research has been conducted on the design and synthesis of novel compounds using 3-azido-1H-1,2,4-triazol-5-amine. These studies involve the synthesis of imidazoles and other heterocycles, contributing to advancements in organic and medicinal chemistry (Beliaev et al., 2018).
Photophysical Properties
The photophysical properties of compounds derived from 3-azido-1H-1,2,4-triazol-5-amine have been explored. These include studies on fluorescence and aggregation-induced emission (AIE) properties, indicating potential applications in optical materials (Guo et al., 2021).
Dye and Colorant Synthesis
3-Azido-1H-1,2,4-triazol-5-amine has been used in the synthesis of azo compounds, which are important in the dye and colorant industry. This research includes the study of their structural characterization and the effects of different solvents on their absorption spectra, contributing to advancements in the dye industry (Irmuminova, Sezgin, & Tilki, 2020).
properties
IUPAC Name |
5-azido-1H-1,2,4-triazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N7/c3-1-5-2(7-6-1)8-9-4/h(H3,3,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQJGJOWBMJPNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)N=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-azido-1H-1,2,4-triazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.